Phenformin-d5 (hydrochloride)
説明
BenchChem offers high-quality Phenformin-d5 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenformin-d5 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
分子式 |
C10H16ClN5 |
|---|---|
分子量 |
246.75 g/mol |
IUPAC名 |
1-(diaminomethylidene)-2-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]guanidine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H6,11,12,13,14,15);1H/i1D,2D,3D,4D,5D; |
InChIキー |
YSUCWSWKRIOILX-GWVWGMRQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN=C(N)N=C(N)N)[2H])[2H].Cl |
正規SMILES |
C1=CC=C(C=C1)CCN=C(N)N=C(N)N.Cl |
製品の起源 |
United States |
Foundational & Exploratory
Isotopic enrichment levels of Phenformin-d5 hydrochloride
An In-depth Technical Guide to the Isotopic Enrichment Levels of Phenformin-d5 Hydrochloride
Foreword: The Imperative of Precision in Bioanalysis
In the landscape of modern drug development, the mantra is "quantify everything." The journey of a drug candidate from bench to bedside is paved with data, and the bedrock of this data is accurate bioanalysis. Stable Isotope Labeled (SIL) compounds are the unsung heroes of this process, serving as the ultimate internal standards for pharmacokinetic (PK) and drug metabolism (DMPK) studies.[1][2] Their role is to navigate the complex biological matrix alongside the active pharmaceutical ingredient (API), accounting for variations in sample preparation and analytical response. The integrity of a multi-million dollar clinical trial can, therefore, hinge on the quality of a few micrograms of a SIL internal standard.
This guide focuses on Phenformin-d5 hydrochloride, the deuterated analogue of the anti-diabetic biguanide, Phenformin.[3][4][5] While Phenformin's clinical use has been largely superseded due to risks of lactic acidosis, its value in preclinical research, particularly in oncology and metabolic studies, persists.[6][7][8][9] Phenformin-d5 is thus a critical tool for researchers quantifying the parent drug in these contexts. Herein, we dissect the methodologies and scientific rationale behind the determination of its isotopic enrichment, a critical parameter that underpins its validity as an analytical standard. This is not merely a set of protocols; it is a treatise on the self-validating systems required to ensure analytical trustworthiness.
The 'Why' of Deuteration: Synthesis Rationale for Phenformin-d5
The decision to synthesize a d5 analogue of Phenformin is a deliberate one, rooted in the principles of analytical chemistry and drug metabolism. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[10] When incorporated into a drug molecule, it increases the mass by one Dalton per substitution without significantly altering its chemical properties.[10]
Causality in Design:
-
Metabolic Stability: The five deuterium atoms in Phenformin-d5 are placed on the phenethyl moiety. This is a strategic choice. The primary metabolic pathway for Phenformin is aromatic hydroxylation to 4-hydroxyphenformin.[9] Placing the deuterium atoms on the ethyl chain and the non-hydroxylated positions of the phenyl ring ensures that they are not readily lost during metabolism, a phenomenon known as the "kinetic isotope effect." This preserves the mass difference between the analyte and the standard throughout the biological journey.
-
Mass Shift: A mass shift of +5 Da provides a clear separation from the unlabeled Phenformin in a mass spectrometer. A minimum shift of +3 Da is generally recommended to move the internal standard's isotopic cluster away from the natural isotopic abundance (primarily ¹³C) of the analyte.[11]
-
Chromatographic Co-elution: Because the physicochemical properties are nearly identical, Phenformin-d5 co-elutes with Phenformin under typical reversed-phase liquid chromatography (LC) conditions. This is essential for an internal standard, as it ensures both compounds experience the same matrix effects during ionization, allowing for accurate correction.
Below is a conceptual workflow for the synthesis, highlighting the introduction of the deuterated component.
Caption: Conceptual synthesis workflow for Phenformin-d5 HCl.
Quantifying Deuteration: Core Analytical Methodologies
The Certificate of Analysis for a high-quality Phenformin-d5 standard must report its isotopic enrichment. This value represents the percentage of the molecules that are fully deuterated (d5) relative to all other isotopologues (d0 to d4). This is distinct from chemical purity, which measures the presence of other chemical compounds. Two complementary techniques are indispensable for this characterization: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]
Mass Spectrometry: The Definitive Distribution
High-Resolution Mass Spectrometry (HR-MS), particularly LC-TOF MS, is the gold standard for determining isotopic enrichment.[13] It provides a direct measurement of the relative abundance of each isotopologue based on its unique mass-to-charge ratio (m/z).
The Self-Validating Protocol: The integrity of this measurement relies on a protocol that accounts for and corrects potential errors, such as the natural abundance of ¹³C.[14][15]
Experimental Protocol: LC-HR-MS for Isotopic Enrichment
-
System Suitability:
-
Rationale: To ensure the mass spectrometer is properly calibrated and capable of resolving the isotopic peaks.
-
Action: Infuse a standard calibration solution (e.g., sodium trifluoroacetate) and confirm mass accuracy is within acceptable limits (typically < 5 ppm).
-
-
Sample Preparation:
-
Rationale: To prepare a solution that is free of interfering contaminants and suitable for injection.
-
Action: Accurately weigh and dissolve Phenformin-d5 HCl in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 µg/mL. Prepare a similar solution of unlabeled Phenformin HCl.
-
-
Chromatographic Separation:
-
Rationale: While the goal isn't to separate isotopologues, LC is used to separate the compound of interest from any chemical impurities.
-
Action: Inject the sample onto a C18 column with a simple isocratic or gradient elution mobile phase (e.g., water and acetonitrile with 0.1% formic acid). The goal is a sharp, symmetrical peak for Phenformin.
-
-
MS Data Acquisition:
-
Rationale: To acquire high-resolution, full-scan data across the isotopic cluster of the molecule.
-
Action: Analyze the sample using electrospray ionization in positive ion mode (ESI+). Acquire data in full-scan mode over a mass range that includes the protonated molecular ions ([M+H]⁺) of both labeled and unlabeled Phenformin (e.g., m/z 200-220).
-
-
Data Processing and Calculation:
-
Rationale: This is the core of the analysis, where the relative abundance of each isotopologue is calculated.
-
Action: a. Generate the mass spectrum across the eluting Phenformin-d5 peak. b. Identify the ion corresponding to the fully labeled compound ([d5+H]⁺). c. Identify the ions for all other isotopologues ([d0+H]⁺ to [d4+H]⁺). d. Integrate the signal intensity (or peak area from Extracted Ion Chromatograms) for each isotopologue.[13] e. Calculate the Isotopic Enrichment using the following formula: % Isotopic Enrichment = [Intensity(d5) / (Intensity(d0) + ... + Intensity(d5))] * 100%
-
Caption: Logical diagram for confirming labeling sites via ¹H NMR.
Conclusion: A Synthesis of Trustworthiness
The determination of isotopic enrichment for a standard like Phenformin-d5 hydrochloride is a foundational exercise in analytical rigor. It is a process where Mass Spectrometry provides the quantitative distribution of isotopologues and NMR spectroscopy offers the qualitative confirmation of positional integrity. [12]Together, they form a self-validating system that ensures the resulting data is trustworthy. For the researcher in drug development, a standard characterized by these orthogonal methods is not just a reagent; it is a calibrated tool that guarantees the accuracy and reproducibility of their bioanalytical results, forming an unbroken chain of confidence from the laboratory to the regulatory filing.
References
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. metsol.com [metsol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. A review of phenformin, metformin, and imeglimin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenformin - Wikipedia [en.wikipedia.org]
- 10. lifetechindia.com [lifetechindia.com]
- 11. criver.com [criver.com]
- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. almacgroup.com [almacgroup.com]
- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Precision Quantitation of Phenformin-d5: MRM Optimization and HILIC-MS/MS Protocol
Abstract
This Application Note details the method development and optimization strategy for the detection of Phenformin-d5, a deuterated internal standard (IS) used in the quantitation of the anti-diabetic biguanide Phenformin. Due to the high polarity of biguanides, standard Reversed-Phase (RP) chromatography often yields poor retention and significant matrix effects. This guide presents a validated Hydrophilic Interaction Liquid Chromatography (HILIC) workflow coupled with optimized Multiple Reaction Monitoring (MRM) transitions (
Introduction & Scientific Context
Phenformin (
Accurate quantitation requires Stable Isotope Dilution (SID) mass spectrometry. Phenformin-d5 (
The Analytical Challenge
-
Polarity: Phenformin is a strong base (pKa ~11.8). On C18 columns, it elutes in the void volume, leading to ion suppression from salts and phospholipids.
-
Fragmentation Specificity: The primary fragment (m/z 60) is common to all biguanides (Metformin, Buformin), necessitating rigorous chromatographic separation.
-
Crosstalk: Improper Collision Energy (CE) optimization can lead to "crosstalk" where residual ions from the analyte channel appear in the IS channel, biasing quantitation.
Physicochemical Properties & MS Theory
Understanding the molecule's fragmentation is the prerequisite for selecting MRM transitions.
-
Parent Ion (Precursor): Phenformin-d5 forms a singly charged protonated cation
in positive ESI mode.-
Calculation: Monoisotopic Mass (210.16) + Proton (1.007)
m/z 211.2 .
-
-
Product Ions:
-
Fragment A (m/z 60.1): The guanidinium moiety (
). This fragment does not contain the phenyl ring; therefore, it has the same mass as the unlabeled Phenformin fragment. -
Fragment B (m/z 110.1): The phenethyl moiety (
). This fragment contains the d5-phenyl ring.[1] Unlabeled Phenformin produces m/z 105.1 here.
-
Visualization 1: Fragmentation Logic Map
The following diagram illustrates the cleavage points and resulting mass shifts for Phenformin-d5.
Caption: Fragmentation pathway of Phenformin-d5. The m/z 110.1 fragment retains the deuterium label, providing high specificity.
Method Development Protocol
Phase 1: Tuning & Infusion (The "Source" Optimization)
Objective: Maximize the generation of the precursor ion
-
Preparation: Prepare a 1 µg/mL solution of Phenformin-d5 in 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Infusion: Syringe pump infusion at 10 µL/min directly into the MS source.
-
Source Parameters (Generic Starting Points for Triple Quad):
-
Capillary Voltage: 3.0 kV (ESI Positive).
-
Desolvation Temp: 350°C (High temp helps desolvate polar droplets).
-
Cone Voltage (CV): Critical. Ramp CV from 10V to 60V.
-
Result: Phenformin is robust. Optimal CV is typically 25–35 V . Excessive CV will fragment the source (In-Source CID), reducing sensitivity.
-
Phase 2: MRM Transition Optimization
Objective: Select the Quantifier and Qualifier ions.
Perform a Product Ion Scan (MS2 scan) with the precursor fixed at 211.2. Ramp Collision Energy (CE) from 10 to 50 eV.
| Transition Type | Precursor (m/z) | Product (m/z) | Dwell (ms) | Cone (V) | Collision Energy (eV)* | Purpose |
| Quantifier | 211.2 | 60.1 | 50 | 30 | 22 - 28 | Max Sensitivity |
| Qualifier | 211.2 | 110.1 | 50 | 30 | 18 - 22 | High Specificity |
Technical Note on Selection:
-
Use 211.2 > 60.1 for quantitation because it is usually the most intense fragment.
-
Use 211.2 > 110.1 for confirmation. If the ratio of 60/110 deviates in a sample, it indicates interference.
-
Optimization Tip: The m/z 60 fragment requires higher CE to shatter the biguanide backbone compared to the m/z 110 cleavage.
Phase 3: Chromatographic Separation (HILIC)
Objective: Retain the polar analyte and separate it from matrix suppressors.
Why HILIC? Reversed-Phase (C18) requires ion-pairing reagents (like HSA) to retain Phenformin, which dirties the MS source. HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar bases using a water layer on a silica surface.[2]
Recommended Column:
-
Type: Amide-bonded particle (e.g., Waters BEH Amide or Agilent Poroshell HILIC-Z).
-
Dimensions: 2.1 x 50 mm or 100 mm, 1.7 µm or 2.7 µm.[3]
Mobile Phase Setup:
-
MP A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer).
-
MP B: Acetonitrile (Organic).
-
Note: High organic starts are required for HILIC retention.[4]
Gradient Profile:
| Time (min) | % MP A (Aqueous) | % MP B (Organic) | Curve | Action |
|---|---|---|---|---|
| 0.00 | 10 | 90 | - | Initial Hold |
| 1.00 | 10 | 90 | 6 | Isocratic |
| 3.00 | 40 | 60 | 6 | Elution Gradient |
| 3.10 | 10 | 90 | 1 | Return to Initial |
| 5.00 | 10 | 90 | 1 | Re-equilibration |
Visualization 2: Optimization Workflow
Caption: Step-by-step workflow for developing the Phenformin-d5 MRM assay.
System Suitability & Troubleshooting
To ensure data trustworthiness (E-E-A-T), every run must include a System Suitability Test (SST).
Acceptance Criteria
-
Retention Time (RT) Stability:
min variability. HILIC is sensitive to pH and equilibration time. If RT shifts, check the pump's mixing of the 90% ACN phase. -
Signal-to-Noise (S/N): The LLOQ (Lower Limit of Quantitation) should have S/N > 10.
-
IS Response: The peak area of Phenformin-d5 should not vary by more than 15% across the run. A drop indicates matrix suppression or source fouling.
Common Pitfalls
-
Carryover: Biguanides are "sticky" on metallic surfaces.
-
Solution: Use a needle wash of 50:50 Methanol:Water with 0.5% Formic Acid. Avoid 100% ACN in the wash.
-
-
Peak Tailing: Caused by secondary interactions with silanols.
-
Solution: Ensure the buffer concentration (Ammonium Formate) is at least 10mM.[5] The ionic strength masks silanols.
-
References
-
US Food & Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 8249, Phenformin. Retrieved from [Link]
- Mistri, H. N., et al. (2007). Estimation of Metformin in human plasma by HILIC-MS/MS. Journal of Chromatography B.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. agilent.com [agilent.com]
- 3. msacl.org [msacl.org]
- 4. HILIC Method Development | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Development and Validation of a Simple and Sensitive LC-MS/MS Method for Quantification of Metformin in Dried Blood Spot Its Application as an Indicator for Medication Adherence - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust Quantification of Phenformin in Human Plasma via Solid Phase Extraction Utilizing a d5-Internal Standard
Abstract
This application note presents a detailed and validated protocol for the quantitative analysis of phenformin in human plasma. The methodology employs a robust solid phase extraction (SPE) procedure using a mixed-mode cation exchange sorbent, ensuring high recovery and excellent sample cleanup. To achieve the highest level of accuracy and precision, a stable isotope-labeled internal standard, phenformin-d5, is incorporated. This comprehensive guide is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, or clinical research involving phenformin. All procedures are in alignment with the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.[1][2][3][4][5]
Introduction: The Rationale for a Validated Bioanalytical Method
Phenformin, a member of the biguanide class of oral antihyperglycemic agents, was historically used for the treatment of type 2 diabetes.[6] Although its use has been largely discontinued in many countries due to the risk of lactic acidosis, there is renewed interest in its pharmacological properties, including potential applications in oncology and as an antiviral agent.[6] This resurgence in research necessitates a highly reliable and robust method for its quantification in biological matrices to accurately characterize its pharmacokinetics and pharmacodynamics.
The "gold standard" for quantitative bioanalysis, particularly for regulatory submissions, is the use of a stable isotope-labeled internal standard (SIL-IS).[7][8][9] A deuterated internal standard, such as phenformin-d5, is chemically and physically almost identical to the analyte of interest.[10][11] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for any variability in extraction recovery, matrix effects, or instrument response.[8][9][11]
This guide provides a comprehensive, step-by-step protocol for the solid phase extraction of phenformin from human plasma, leveraging a d5-labeled internal standard for ultimate confidence in analytical results.
Foundational Principles: Physicochemical Properties and SPE Strategy
A successful SPE method is built upon a thorough understanding of the analyte's physicochemical properties. Phenformin is a strong base, a characteristic dictated by its biguanide structure.
| Property | Value | Implication for SPE |
| pKa1 | 2.7 | At physiological pH (~7.4), the guanidine groups are protonated, resulting in a net positive charge.[6][12] |
| pKa2 | 11.8 | The molecule will remain positively charged across a wide pH range.[6][12] |
| logP | -0.8 | Indicates high polarity and water solubility.[6] |
Given these properties, a mixed-mode cation exchange SPE strategy is the most effective approach for isolating phenformin from a complex biological matrix like plasma.[13][14][15][16][17] This type of sorbent possesses both reversed-phase (for retaining non-polar compounds) and strong cation exchange (for retaining positively charged compounds) functionalities. This dual retention mechanism allows for a rigorous wash sequence to remove endogenous interferences, resulting in a cleaner final extract.[14]
The Role of the d5-Phenformin Internal Standard
The use of a deuterated internal standard is a cornerstone of modern quantitative bioanalysis.[8][9][10][11] By adding a known concentration of phenformin-d5 to the plasma sample at the very beginning of the extraction process, it acts as a "chaperone" for the endogenous phenformin. Any loss of the analyte during the multi-step SPE procedure will be mirrored by a proportional loss of the internal standard.[8] This allows for the accurate determination of the analyte concentration based on the ratio of the analyte's response to the internal standard's response in the final LC-MS/MS analysis.
Detailed Experimental Protocol
This protocol is designed for the extraction of phenformin from 200 µL of human plasma.
Materials and Reagents
-
Phenformin hydrochloride (analytical standard)
-
Phenformin-d5 hydrochloride (internal standard)
-
Human plasma (K2EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium hydroxide (concentrated, ~28-30%)
-
Deionized water (18.2 MΩ·cm)
-
Mixed-mode strong cation exchange SPE cartridges (e.g., 30 mg/1 mL)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of phenformin and phenformin-d5 in methanol.
-
Working Standard Solutions: Serially dilute the phenformin stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the phenformin-d5 stock solution with 50:50 (v/v) methanol:water.
-
Sample Pre-treatment Solution: 2% Formic acid in deionized water.
-
Wash Solution 1: 2% Formic acid in deionized water.
-
Wash Solution 2: Methanol.
-
Elution Solution: 5% Ammonium hydroxide in methanol.
Sample Preparation and SPE Workflow
The following diagram illustrates the complete SPE workflow:
Caption: SPE Workflow for Phenformin Extraction.
Step-by-Step Protocol:
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of the appropriate sample.
-
Internal Standard Spiking: Add 20 µL of the 100 ng/mL phenformin-d5 internal standard spiking solution to each tube (except for blank samples).
-
Sample Pre-treatment: Add 400 µL of the 2% formic acid solution. This step lyses cells and precipitates proteins, and the acidic pH ensures phenformin is positively charged.
-
Vortex and Centrifuge: Vortex the tubes for 30 seconds, then centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to go dry.
-
Sample Loading: Load the supernatant from step 5 onto the conditioned SPE cartridge.
-
Washing Step 1: Wash the cartridge with 1 mL of 2% formic acid in water. This removes polar, non-basic interferences.
-
Washing Step 2: Wash the cartridge with 1 mL of methanol. This removes non-polar interferences that are not ionically bound.
-
Elution: Elute the phenformin and phenformin-d5 with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the positive charge on the phenformin, releasing it from the cation exchange sorbent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Method Validation and Performance
A bioanalytical method must be validated to ensure its reliability for the intended application.[1][2][3][4][5] The following parameters should be assessed according to regulatory guidelines:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample.[4] | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources. |
| Accuracy & Precision | The closeness of determined values to the nominal concentration and the degree of scatter between a series of measurements.[4] | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (%CV) should not exceed 15% (20% for the LLOQ). |
| Calibration Curve | The relationship between the instrument response and known concentrations of the analyte.[5] | A linear regression with a correlation coefficient (r²) ≥ 0.99. |
| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. While not a strict requirement for methods using a SIL-IS, it should be optimized during method development. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting matrix components.[4] | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[4] | Analyte concentrations should be within ±15% of the nominal concentration. |
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the solid phase extraction of phenformin from human plasma. The strategic use of a mixed-mode cation exchange sorbent, coupled with a d5-labeled internal standard, ensures a robust, reliable, and highly accurate bioanalytical method suitable for regulated studies. By adhering to the principles of bioanalytical method validation, researchers can have the utmost confidence in the quality and integrity of their data.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Wikipedia. Phenformin. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]
-
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
Agilent. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. [Link]
-
Waters Corporation. Simultaneous Extraction of Metformin, Linagliptin and Empagliflozin From Human Plasma Using Mixed-Mode SPE with Oasis (WCX) and Analysis by LC-MS/MS. [Link]
-
Chen, Y. C., & Lin, C. E. (2006). Solid phase extraction--non-aqueous capillary electrophoresis for determination of metformin, phenformin and glyburide in human plasma. Journal of chromatography. A, 1130(2), 241–248. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Chromatography Forum. Metformin exctraction from human plasma. [Link]
-
Biotage. (2023). When should I choose a mixed-mode SPE?. [Link]
-
Waters Corporation. (2016). Simultaneous Extraction of Metformin, Linagliptin and Empagliflozin From Human Plasma Using Mixed-Mode SPE with Oasis (WCX) and Analysis by LC-MS/MS. [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]
-
Chemsrc. Phenformin (hydrochloride). [Link]
-
ResearchGate. Physicochemical properties of biguanides: metformin, buformin and phenformin. [Link]
Sources
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. Phenformin - Wikipedia [en.wikipedia.org]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Phenformin | 114-86-3 [chemicalbook.com]
- 13. agilent.com [agilent.com]
- 14. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 15. biotage.com [biotage.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. SPE Phase and Solvent Selection | Thermo Fisher Scientific - TW [thermofisher.com]
A Robust HILIC-MS/MS Method for the Quantification of Phenformin using a Deuterated Internal Standard, Phenformin-d5 Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and highly selective method for the quantitative analysis of phenformin in biological matrices. Due to the highly polar nature of phenformin, traditional reversed-phase liquid chromatography methods often fail to provide adequate retention. To overcome this challenge, we employ a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy coupled with tandem mass spectrometry (MS/MS). The protocol's accuracy and precision are ensured by the use of a stable isotope-labeled internal standard (SIL-IS), phenformin-d5 hydrochloride. This document provides a comprehensive guide, from the underlying scientific rationale to a step-by-step experimental protocol, designed for researchers in pharmaceutical development, clinical research, and toxicology.
Introduction: The Analytical Challenge of Biguanides
Phenformin, a member of the biguanide class of drugs, was formerly used in the treatment of type 2 diabetes.[1][2] Like its analogue metformin, phenformin is a small, highly polar molecule, which presents a significant challenge for chromatographic analysis.[3][4] Conventional reversed-phase (RP-HPLC) columns struggle to retain these compounds, leading to poor peak shape and elution near the solvent front, where matrix interference is most pronounced. While techniques like ion-pairing chromatography can be used, they often suffer from long equilibration times and incompatibility with mass spectrometry.[5]
Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative for the analysis of polar compounds.[4][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention of analytes that are poorly retained in reversed-phase systems.[3][7]
For quantitative bioanalysis, particularly in complex matrices like plasma, achieving high accuracy and precision is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard to correct for variability during sample preparation and analysis.[8] A deuterated standard, such as phenformin-d5, is an ideal internal standard as it is chemically identical to the analyte, ensuring it co-elutes and experiences the same ionization efficiency and matrix effects in the mass spectrometer.[9][10] However, its different mass allows it to be distinguished and used for normalization.[9] This application note details a complete HILIC-MS/MS workflow for the reliable quantification of phenformin using phenformin-d5 hydrochloride as the internal standard.
Experimental Rationale and Workflow
The Power of HILIC for Polar Analytes
The core of this method lies in the selection of HILIC as the separation mode. In contrast to reversed-phase chromatography, which relies on hydrophobic interactions, HILIC separates compounds based on their partitioning between a water-enriched layer on the surface of the polar stationary phase and a less polar mobile phase. Highly polar analytes like phenformin are strongly retained and can be effectively separated from less polar matrix components. This results in improved peak shape, better sensitivity, and a more reliable chromatographic process.[3][6]
Ensuring Accuracy with a Deuterated Internal Standard
The reliability of any quantitative LC-MS method hinges on the ability to correct for potential errors. Analyte loss during sample extraction, injection volume variability, and fluctuations in mass spectrometer response (ion suppression or enhancement) can all compromise data quality.[11] A deuterated internal standard like phenformin-d5 is the most effective tool to mitigate these issues.[12] Because it behaves virtually identically to the native analyte throughout the entire process, the ratio of the analyte signal to the internal standard signal remains constant, even if absolute signal intensities vary.[10] This normalization is critical for meeting the stringent validation requirements of regulatory bodies like the FDA and EMA.[10][12]
Overall Analytical Workflow
The entire process, from sample receipt to final data output, follows a logical and validated sequence. The workflow is designed to be efficient and robust, minimizing potential sources of error at each stage.
Caption: Overall workflow for the quantification of phenformin.
Detailed Protocols and Methodologies
Materials and Reagents
-
Standards: Phenformin hydrochloride (Sigma-Aldrich or equivalent), Phenformin-d5 hydrochloride (MedchemExpress, Toronto Research Chemicals, or equivalent).[13]
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm).
-
Buffer Reagents: Ammonium formate (LC-MS grade), Formic acid (LC-MS grade).
-
Columns: ACQUITY UPLC BEH HILIC Column (1.7 µm, 2.1 x 100 mm) or equivalent amide-based HILIC column.[3][6]
-
Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of phenformin HCl and phenformin-d5 HCl into separate volumetric flasks.
-
Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standards for the calibration curve by serially diluting the phenformin stock solution with a 50:50 acetonitrile:water mixture.
-
-
Internal Standard (IS) Working Solution (e.g., 50 ng/mL):
-
Dilute the phenformin-d5 HCl stock solution with a 50:50 acetonitrile:water mixture to a final concentration that yields a robust signal (e.g., 50 ng/mL).[8]
-
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of phenformin from human plasma and is based on common industry practices.[8][14]
-
Aliquot Sample: Pipette 50 µL of the sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 25 µL of the IS working solution (50 ng/mL phenformin-d5) to all tubes except for the blank matrix samples.
-
Precipitate Proteins: Add 200 µL of cold acetonitrile to each tube. The cold temperature enhances protein precipitation.
-
Vortex: Vortex the tubes vigorously for 2 minutes to ensure complete protein precipitation and extraction of the analyte and IS.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
HPLC and Mass Spectrometry Conditions
The following tables outline the optimized instrumental parameters for the analysis.
Table 1: HPLC Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm | A robust HILIC stationary phase providing excellent retention and peak shape for polar biguanides.[3] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, 0.1% Formic Acid | Provides necessary ions for ESI and maintains a stable pH for consistent chromatography. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The high organic content is essential for analyte retention in HILIC mode. |
| Gradient | Isocratic: 90% B | An isocratic method is often sufficient for simple separations and provides robustness.[6] A shallow gradient can be developed if needed for complex matrices. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[3] |
| Injection Volume | 2 µL | A small injection volume minimizes potential matrix effects and column overload. |
| Run Time | ~5 minutes | A short run time allows for high throughput analysis. |
Table 2: Mass Spectrometer Parameters (Triple Quadrupole)
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Biguanides contain multiple basic nitrogen atoms, making them readily protonated and ideal for positive ion mode detection.[14] |
| MRM Transition 1 | Phenformin: 206.2 -> 60.1 | Precursor ion [M+H]+. The product ion is a characteristic fragment of the biguanide structure. |
| MRM Transition 2 | Phenformin-d5: 211.2 -> 65.1 | Precursor ion [M+H]+. The mass shift of +5 Da in both precursor and product ions confirms the identity of the deuterated standard. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Source Temperature | 150 °C | Standard temperature for ESI. |
| Desolvation Temp. | 400 °C | Ensures efficient desolvation of the mobile phase. |
| Collision Energy | To be optimized for the specific instrument | Typically in the range of 15-30 eV. This must be tuned to maximize the signal of the specific product ions. |
Expected Results and Method Validation
Chromatographic Performance
Under the described HILIC conditions, phenformin and phenformin-d5 are expected to be well-retained, eluting significantly later than the void volume. Crucially, due to their identical chemical properties, their retention times will be nearly identical .[11] This co-elution is a fundamental requirement for a valid internal standard, as it ensures both compounds experience the same chromatographic conditions and matrix effects at the point of elution.[9]
The Logic of Internal Standard Correction
The relationship between the analyte, the internal standard, and the correction of experimental variability is key to the method's success. The mass spectrometer measures the signal intensity for both compounds, but the final quantification relies on the ratio of these signals.
Caption: Logic of internal standard correction for variability.
Method Validation Principles
A full method validation according to regulatory guidelines is required before use in a regulated environment.[8] Key parameters and typical acceptance criteria are summarized below.
Table 3: Key Bioanalytical Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS in at least six unique blank matrix sources.[8] |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | At least 6-8 non-zero points with a correlation coefficient (r²) ≥ 0.99.[8] |
| Accuracy & Precision | The closeness of measured values to the true value (accuracy) and the variability of replicate measurements (precision). | For Quality Control (QC) samples at low, medium, and high concentrations, precision (%CV) and accuracy (%bias) should be within ±15% (±20% at the LLOQ).[8] |
| Matrix Effect | The suppression or enhancement of ionization caused by co-eluting matrix components. | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.[8] |
| Recovery | The efficiency of the extraction process. | Does not need to be 100%, but should be consistent and reproducible.[8] |
| Stability | The stability of the analyte in the biological matrix and in processed samples under various storage conditions. | Analyte concentration should be within ±15% of the nominal concentration after storage.[8] |
Conclusion
The method described in this application note provides a robust and reliable solution for the quantitative analysis of phenformin using its deuterated internal standard, phenformin-d5 hydrochloride. The use of Hydrophilic Interaction Liquid Chromatography (HILIC) effectively addresses the challenge of retaining this highly polar compound, while the stable isotope-labeled internal standard ensures the highest level of accuracy and precision. This HILIC-MS/MS method is well-suited for high-throughput applications in pharmaceutical research, clinical diagnostics, and pharmacokinetic studies, providing a solid foundation for generating high-quality, defensible data.
References
-
A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). Waters Corporation. [Link]
-
HPLC Method for Analysis of Phenformin on Primesep 100 Column. SIELC Technologies. [Link]
-
HPLC determination of the related substances of phenformin hydrochloride. Journal of Pharmaceutical Analysis. [Link]
-
Phenformin | SIELC Technologies. SIELC Technologies. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? PubMed. [Link]
-
Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]
-
Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection. Waters Corporation. [Link]
-
Determination of metformin in human plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Hydrophilic interaction chromatography-tandem mass spectrometry based on an amide column for the high-throughput quantification of metformin in rat plasma. RSC Publishing. [Link]
-
Determination of metformin in rat plasma by HILIC-MS/MS combined with Tecan automation and direct injection. PubMed. [Link]
-
A Comparative Study of the Lipophilicity of Metformin and Phenformin. PMC - NIH. [Link]
Sources
- 1. HPLC Method for Analysis of Phenformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Phenformin | SIELC Technologies [sielc.com]
- 3. lcms.cz [lcms.cz]
- 4. Determination of metformin in rat plasma by HILIC-MS/MS combined with Tecan automation and direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC determination of the related substances of phenformin hydroc...: Ingenta Connect [ingentaconnect.com]
- 6. Hydrophilic interaction chromatography-tandem mass spectrometry based on an amide column for the high-throughput quantification of metformin in rat plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. waters.com [waters.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. resolvemass.ca [resolvemass.ca]
- 11. texilajournal.com [texilajournal.com]
- 12. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Determination of metformin in human plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantitation of Phenformin in Mouse Serum via HILIC-MS/MS
Abstract & Introduction
Phenformin is a biguanide derivative historically used for type 2 diabetes but currently utilized extensively in oncology research as a potent mitochondrial Complex I inhibitor. Unlike its analog metformin, phenformin exhibits higher lipophilicity and distinct pharmacokinetic (PK) profiles. However, its polar guanidine core still presents significant chromatographic challenges, including poor retention on standard C18 columns and severe peak tailing.
This application note details a robust Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) protocol for quantifying Phenformin in mouse serum. By utilizing Phenformin-d5 as an internal standard (IS), this method actively corrects for the significant ionization suppression often observed in serum-derived phospholipids.
Key Advantages of This Protocol
-
HILIC Selectivity: Uses an Amide stationary phase to retain polar biguanides without ion-pairing reagents (which suppress MS sensitivity).
-
Minimal Sample Volume: Requires only 20 µL of mouse serum, ideal for serial sampling in longitudinal mouse studies.
-
Rapid Workflow: "Crash and Shoot" protein precipitation eliminates time-consuming Solid Phase Extraction (SPE).
Experimental Workflow
The following diagram outlines the critical path from sample collection to data acquisition.
Figure 1: Streamlined bioanalytical workflow for Phenformin quantitation.
Materials and Reagents
-
Analyte: Phenformin Hydrochloride (purity >99%).
-
Internal Standard: Phenformin-d5 Hydrochloride (Phenyl-d5).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, and Methanol.[1]
-
Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.[2]
-
Matrix: Drug-free C57BL/6 mouse serum (for calibration curve preparation).
Sample Preparation Protocol
Expert Insight: Biguanides bind avidly to glass surfaces. Use polypropylene (PP) tubes and vials throughout the extraction process to prevent non-specific binding losses.
-
Thawing: Thaw mouse serum samples on ice. Vortex gently.
-
Aliquot: Transfer 20 µL of serum into a 1.5 mL polypropylene microcentrifuge tube.
-
IS Spiking: Add 5 µL of Phenformin-d5 working solution (e.g., 500 ng/mL in 50:50 ACN:Water).
-
Precipitation: Add 180 µL of ice-cold Precipitation Solvent (100% Acetonitrile containing 0.1% Formic Acid ).
-
Why Formic Acid? Acidification breaks protein-drug binding and ensures Phenformin remains in its protonated state, improving solubility in the organic crash solvent.
-
-
Vortex: Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a clean autosampler vial with a glass insert.
-
Note: If the supernatant is too strong for the HILIC initial conditions (high organic), dilute 1:1 with Mobile Phase A before injection to improve peak shape.
-
LC-MS/MS Methodology
Chromatographic Conditions (HILIC)
Standard C18 columns often fail to retain Phenformin, leading to elution in the void volume where salt suppression is highest. We utilize a HILIC Amide column to retain the polar guanidine group via hydrogen bonding.
| Parameter | Setting |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent |
| Column Temp | 40°C |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2 - 5 µL |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | State |
|---|---|---|---|
| 0.0 | 10 | 90 | Initial |
| 0.5 | 10 | 90 | Hold |
| 3.0 | 60 | 40 | Elution |
| 3.1 | 10 | 90 | Re-equilibration |
| 5.0 | 10 | 90 | Stop |
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[3][4]
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.[5]
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
|---|---|---|---|---|
| Phenformin | 206.1 | 60.1 | Quantifier | 20 |
| Phenformin | 206.1 | 105.1 | Qualifier | 15 |
| Phenformin-d5 | 211.1 | 60.1 | IS Quantifier | 20 |
Note: The m/z 60.1 fragment corresponds to the cleavage of the guanidine group, which is common to biguanides. The m/z 105.1 fragment corresponds to the phenethyl group.
Method Validation Strategy (Self-Validating System)
To ensure the data is trustworthy (E-E-A-T), the following validation controls must be embedded in every run:
-
System Suitability: Inject a standard solution 6 times before samples. CV% of peak area must be <5%.
-
Linearity: Calibration curve (e.g., 1 – 1000 ng/mL) must have R² > 0.99. Use 1/x² weighting to improve accuracy at the lower limit of quantitation (LLOQ).
-
Matrix Effect Check:
-
Compare the peak area of Phenformin spiked into extracted blank serum vs. Phenformin in neat solvent.
-
Acceptance: Matrix Factor should be between 0.85 and 1.15. If suppression is high (<0.85), the Phenformin-d5 IS is critical as it will experience the exact same suppression, normalizing the ratio.
-
-
Carryover: Inject a blank solvent immediately after the highest standard (ULOQ). Peak area in blank must be <20% of the LLOQ.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols | Ensure Mobile Phase A has sufficient ionic strength (10mM Ammonium Formate). |
| RT Shift | HILIC equilibration issues | HILIC requires longer equilibration than C18. Ensure at least 2 minutes of re-equilibration at high organic (90% B). |
| Low Sensitivity | Ion suppression from phospholipids | Monitor m/z 184 (phosphocholine) to see if lipids co-elute. If so, extend the gradient or use a phospholipid removal plate (e.g., Ostro/Captiva). |
Biological Context & Pathway
Phenformin acts primarily by inhibiting Complex I of the mitochondrial electron transport chain (ETC), leading to an increase in the AMP:ATP ratio and subsequent activation of AMPK.
Figure 2: Pharmacodynamic pathway of Phenformin leading to tumor growth inhibition.
References
-
Chaudhari, K., et al. (2020). "Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm."[5][6][7] PLOS ONE, 15(6): e0234571.[6]
- Relevance: Establishes foundational extraction protocols for biguanides in mouse tissues and plasma.
-
Aburuz, S., et al. (2005). "Method validation for the quantification of metformin in human plasma using hydrophilic interaction liquid chromatography (HILIC)." Journal of Chromatography B, 819(1), 121-127.
- Relevance: Validates the use of HILIC Amide columns for polar biguanide retention.
-
US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018).
- Relevance: Provides the regulatory framework (accuracy, precision, linearity)
-
Sogawa, K., et al. (2009). "Determination of metformin in human plasma using hydrophilic interaction liquid chromatography–tandem mass spectrometry." Biomedical Chromatography, 23(11), 1222-1225.
- Relevance: Confirms MS transitions and HILIC mobile phase composition for biguanide analysis.
Sources
- 1. agilent.com [agilent.com]
- 2. Hydrophilic interaction chromatography-tandem mass spectrometry based on an amide column for the high-throughput quantification of metformin in rat plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Investigating metformin-active substances from different manufacturing sources by NIR, NMR, high-resolution LC-MS, and chemometric analysis for the prospective classification of legal medicines [frontiersin.org]
- 4. Determination of metformin in human plasma using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm | PLOS One [journals.plos.org]
- 7. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Phenformin-d5 in Human Plasma by LC-MS/MS
Abstract
This application note provides a comprehensive, field-proven protocol for the quantitative analysis of Phenformin-d5 in biological matrices, specifically human plasma, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Phenformin, a member of the biguanide class of drugs, and its deuterated isotopologue (Phenformin-d5) are highly polar molecules, presenting unique challenges for extraction and chromatographic retention.[1] This guide details the underlying scientific principles and provides a step-by-step methodology for sample preparation, chromatographic separation, and mass spectrometric detection. We focus on electrospray ionization (ESI) in positive ion mode, explaining the rationale behind parameter selection to achieve maximum sensitivity, selectivity, and robustness for bioanalytical studies.
Introduction and Scientific Rationale
Phenformin is an antidiabetic drug that, while largely withdrawn from markets due to risks of lactic acidosis, remains a critical compound for research and is often used as an internal standard (IS) in the quantification of other biguanides like metformin.[2][3] Phenformin-d5 serves as an ideal stable isotope-labeled internal standard (SIL-IS) for these analyses. The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization efficiency and potential matrix effects, thereby correcting for variations during sample preparation and analysis.[4]
Physicochemical Properties & Ionization Causality
The analytical behavior of Phenformin is dictated by its chemical structure. As a biguanide, it possesses two highly basic guanidine groups.
-
Structure: 2-(N-phenethylcarbamimidoyl)guanidine[2]
-
Molecular Formula: C₁₀H₁₅N₅[2]
-
Monoisotopic Mass: 205.1327 g/mol
-
pKa: Phenformin has two pKa values, approximately 2.7 and 11.8, indicating it is a strong base.[2]
This high basicity is the cornerstone of its analytical strategy. In an acidic environment (pH < 2.7), both guanidine moieties will be readily protonated, resulting in a stable cation. This makes Phenformin an ideal candidate for positive ion electrospray ionization (ESI+) , as it exists pre-charged in the solution sprayed into the mass spectrometer source. This pre-ionization in the liquid phase dramatically enhances signal intensity and is the fundamental reason ESI+ is universally chosen for biguanide analysis.[5][6]
Phenformin-d5, with a mass increase of 5 Daltons, shares these physicochemical properties, ensuring it mimics the behavior of the unlabeled analyte throughout the analytical process.
Experimental Workflow and System Configuration
The overall analytical workflow is designed for efficiency and robustness, moving from a complex biological matrix to a clean extract suitable for LC-MS/MS injection.
Caption: High-level workflow for Phenformin-d5 analysis.
Liquid Chromatography (LC) Parameters
Due to the high polarity of Phenformin, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode as it provides superior retention compared to traditional reversed-phase columns.[1][7]
| Parameter | Recommended Setting | Rationale |
| LC System | High-Performance UHPLC System | Ensures narrow peaks and efficient separation. |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm) | Provides retention for highly polar analytes like biguanides.[7] |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | The buffer stabilizes pH and improves peak shape, while the acid ensures the analyte remains protonated.[5] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong solvent for elution in HILIC mode. |
| Gradient | 95% B to 50% B over 2.5 min, hold 0.5 min, return to 95% B | A standard gradient to elute the polar analyte while washing the column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | Minimizes potential matrix effects from the prepared sample. |
Mass Spectrometry (MS) Parameters
Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.[3]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | As explained in Section 1.1, the basic nature of Phenformin makes it ideal for ESI+.[6] |
| Capillary Voltage | 3.5 kV | Optimized to create a stable electrospray plume for efficient ion generation. |
| Source Temp. | 150 °C | A lower source temperature can be beneficial for thermally labile compounds, though Phenformin is quite stable. |
| Desolvation Temp. | 450 °C | Must be high enough to effectively desolvate the ESI droplets to release gas-phase ions. |
| Drying Gas Flow | 900 L/hr (Nitrogen) | Facilitates desolvation. |
| Nebulizer Gas | 7 Bar (Nitrogen) | Aids in the formation of a fine aerosol for efficient ionization. |
| MRM Transitions | See Table 3 below | Specific precursor-product ion pairs for quantification and confirmation. |
Protocol: Plasma Sample Preparation via Protein Precipitation
This protocol utilizes a simple and rapid protein precipitation (PPT) method, which is highly effective for biguanides and suitable for high-throughput analysis.[3][8]
Materials:
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Phenformin-d5 Internal Standard (IS) working solution (e.g., 100 ng/mL in 50:50 Methanol:Water)
-
Precipitation Solvent: Acetonitrile with 0.1% Formic Acid (v/v), chilled to -20°C.
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer and microcentrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the Phenformin-d5 IS working solution to each tube (except for double blanks). This step is critical for accurate quantification.
-
Protein Precipitation: Add 300 µL of chilled precipitation solvent (Acetonitrile with 0.1% Formic Acid) to each tube. The acid ensures proteins are fully denatured and that the analyte remains in its stable, protonated form.
-
Mixing: Vortex each tube vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins, leaving the analyte and IS in the supernatant.
-
Supernatant Transfer: Carefully aspirate and transfer 350 µL of the clear supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Solvent Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C. This step concentrates the sample.
-
Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A. This ensures the sample solvent is compatible with the initial LC conditions, promoting good peak shape.
-
Injection: Vortex briefly and inject 5 µL into the LC-MS/MS system.
MRM Transition Optimization and Rationale
The selectivity of this method relies on monitoring specific fragmentation pathways of the precursor ions in the collision cell of the mass spectrometer.
Precursor and Product Ion Selection
The protonated molecule [M+H]⁺ is selected as the precursor ion in the first quadrupole (Q1). Upon collision-induced dissociation (CID) with an inert gas (e.g., Argon), a characteristic, stable product ion is formed and selected in the third quadrupole (Q3).
-
Phenformin Fragmentation: The primary fragmentation site is the bond between the guanidine group and the phenethyl linker. This results in a stable phenylethyl carbocation.
-
Phenformin-d5 Fragmentation: Assuming the deuterium labels are on the phenyl ring, the same fragmentation occurs, but the resulting product ion will be 5 Da heavier.
Caption: Fragmentation pathway for Phenformin and its d5-labeled internal standard.
Optimized MRM Parameters
The following transitions and collision energies should be optimized on your specific instrument but serve as an excellent starting point.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Rationale |
| Phenformin (Quantifier) | 206.2 | 105.2 | 100 | ~25 | Most abundant and stable fragment, ideal for quantification.[3] |
| Phenformin (Qualifier) | 206.2 | 149.1 | 100 | ~20 | A secondary transition to confirm identity. |
| Phenformin-d5 (IS) | 211.2 | 110.2 | 100 | ~25 | Quantifier for the internal standard, corresponding to the analyte's primary fragment. |
Conclusion
This application note provides a robust and scientifically-grounded framework for the quantitative analysis of Phenformin-d5. By leveraging the inherent physicochemical properties of the biguanide structure, this method employs positive ion ESI for sensitive detection. The combination of a simple protein precipitation sample preparation protocol with a selective HILIC-MS/MS method delivers the accuracy and precision required for demanding bioanalytical applications in research and drug development. The parameters and protocols described herein are designed to be a validated starting point, enabling researchers to rapidly implement this methodology in their laboratories.
References
-
ResearchGate. Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry | Request PDF . [Link][1]
-
PubMed. Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry . [Link][7]
-
National Center for Biotechnology Information. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm . [Link][5][6]
-
PubMed. Simultaneous determination of metformin and rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry with electrospray ionization: application to a pharmacokinetic study . [Link][3]
-
National Center for Biotechnology Information. Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study . [Link][9]
-
PubMed. LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats . [Link][8]
-
MDPI. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide . [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenformin - Wikipedia [en.wikipedia.org]
- 3. Simultaneous determination of metformin and rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry with electrospray ionization: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Phenformin-d5 Signal Suppression in ESI+
This technical guide is designed for analytical chemists and researchers encountering signal suppression issues with Phenformin-d5 in LC-MS/MS assays. It moves beyond basic troubleshooting to address the physicochemical root causes specific to biguanides in Electrospray Ionization (ESI).
Topic: Diagnosing and Resolving Signal Suppression of Phenformin-d5 in ESI Positive Mode Analyte Class: Biguanides (Highly polar, strong bases) Primary Interface: LC-ESI-MS/MS
Diagnostic Workflow: Is it Suppression or Recovery?
Before modifying your method, you must distinguish between Matrix-Induced Ion Suppression and Low Extraction Recovery . These two phenomena manifest similarly (low signal) but require opposite solutions.
Interactive Diagnostic Logic
Figure 1: Decision tree to isolate the root cause of low internal standard response.
Technical Deep Dive: The "Phenformin" Problem
Phenformin is a biguanide with a pKa of approximately 11.8. In ESI positive mode, it carries a permanent positive charge at most chromatographic pH levels. While this makes it sensitive, it also makes it highly susceptible to competition from other cationic species.
Mechanism of Suppression
In the ESI droplet, Phenformin-d5 must migrate to the surface to be ejected into the gas phase.
-
The Antagonist: Endogenous phospholipids (Lyso-PCs) and salts.
-
The Conflict: These matrix components increase the surface tension and viscosity of the droplet, or simply outcompete Phenformin for surface sites.
-
The Result: The "Charge Competition" model dictates that if the matrix concentration is high, the analyte signal drops non-linearly.[1]
The Deuterium Isotope Effect
Critical Insight: In Reversed-Phase LC (RPLC), deuterated isotopologues (Phenformin-d5) often elute slightly earlier than the non-deuterated analyte (Phenformin) due to the slightly lower lipophilicity of the C-D bond compared to the C-H bond.
-
Risk: If a sharp band of matrix suppression elutes exactly at the leading edge of the Phenformin peak, it may suppress the d5-IS more than the analyte, leading to over-estimation of the drug concentration.
Troubleshooting Guide (Q&A)
Category 1: Chromatography & Mobile Phase[2][3][4][5][6][7][8][9]
Q: I am using a C18 column. Why is my signal unstable even with "clean" standards? A: Phenformin is too polar for standard C18 retention without help. It likely elutes in the void volume (dead time), where un-retained salts and matrix debris elute.
-
Solution: You must move the peak away from the void.
-
Ion Pairing: Add 5-10 mM Heptafluorobutyric Acid (HFBA) to the mobile phase to retain it on C18.
-
HILIC Mode: Switch to a HILIC column (e.g., Bare Silica or Amide). Biguanides retain strongly in HILIC, eluting after the early suppression zone.
-
Q: Can mobile phase additives cause suppression? A: Yes. Avoid non-volatile buffers.
-
Bad: Phosphates, Sulfates, TFA (Trifluoroacetic acid causes severe signal suppression in negative mode, but can also dampen positive mode signals by forming tight ion pairs that don't dissociate).
-
Good: Formic Acid (0.1%), Ammonium Formate (2-10 mM), or Ammonium Acetate.
Category 2: Sample Preparation
Q: I used Protein Precipitation (PPT) with Acetonitrile. Why is suppression still high? A: PPT removes proteins but leaves phospholipids behind. Phospholipids are the #1 cause of suppression in ESI+. They elute late in RPLC gradients, often bleeding into subsequent injections ("Ghost Suppression").
-
Fix:
-
Phospholipid Removal Plates: (e.g., Ostro, HybridSPE) Use these instead of standard PPT.
-
Cation Exchange SPE: Since Phenformin is basic, use a Mixed-Mode Cation Exchange (MCX) cartridge. Wash with methanol (removes neutrals/phospholipids) and elute with 5% Ammonia in Methanol.
-
Q: Why does my Phenformin-d5 signal vary between patient samples? A: This indicates a "Differential Matrix Effect." The matrix composition varies per patient (e.g., lipemic vs. hemolyzed plasma). If your extraction isn't robust, the suppression load varies, and the IS cannot compensate perfectly if the suppression is too severe (>50%).
Experimental Protocol: Post-Column Infusion (PCI)
Use this "Gold Standard" method to visualize exactly where in your chromatogram the suppression occurs.
Objective: Map the ionization profile of the background matrix.
Equipment Needed:
Protocol Steps:
-
Prepare Infusion Solution: Prepare Phenformin-d5 in mobile phase (approx. 100 ng/mL or a concentration that gives a steady signal of ~1.0e5 cps).
-
Setup Configuration: Connect the syringe pump to one inlet of the T-piece. Connect the LC column outlet to the other inlet. Connect the T-piece outlet to the MS source.
-
Infuse: Start the syringe pump (e.g., 10 µL/min) to generate a constant baseline signal for Phenformin-d5.
-
Inject Matrix: Inject a "Blank Matrix Extract" (processed plasma/urine with no analyte) via the LC autosampler.
-
Analyze: Run your standard LC gradient.
-
Interpret: Watch the baseline.
-
Flat Baseline: No matrix effect.
-
Negative Dip: Ion Suppression (Matrix components are "stealing" charge).
-
Positive Peak: Ion Enhancement.[3]
-
Visualizing the Data:
| Observation | Diagnosis | Corrective Action |
| Dip at Void Volume (0.5 - 1.5 min) | Unretained salts/matrix. | Increase retention (k > 2) using HILIC or Ion Pairing. |
| Dip at Analyte RT | Co-eluting interference. | Change column selectivity (e.g., Phenyl-Hexyl vs. C18) or improve cleanup (SPE). |
| Drifting Baseline late in run | Phospholipid buildup. | Add a strong organic wash step at the end of the gradient; Check previous injection carryover. |
References
-
Chambers, E., et al. (2007).[11] "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.
-
Wang, S., et al. (2007). "Ionization suppression in liquid chromatography-mass spectrometry and the impact on quantitation." Mass Spectrometry Reviews.
-
Furey, A., et al. (2013). "Ion suppression; a critical review on causes, detection, evaluation and effect on bioanalytical quantitative LC-MS/MS methods." Talanta.
-
Niemi, R. J., et al. (2015). "Deuterium isotope effects on the retention of organic compounds in reversed-phase liquid chromatography." Journal of Chromatography A.
Sources
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Metabolomic Coverage in Positive Ionization Mode Using Dicationic Reagents by Infrared Matrix-Assisted Laser Desorption Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenformin-d5 Degradation in Acidic Mobile Phases
Topic: Troubleshooting Phenformin-d5 Stability & Degradation Audience: Bioanalytical Scientists, LC-MS Method Developers Content Type: Technical Guide & FAQ
Executive Summary: The "Ghost Peak" Phenomenon
In high-throughput LC-MS/MS assays, Phenformin-d5 is widely used as an internal standard (IS) for biguanides (e.g., Metformin) due to its structural similarity. However, users often report two distinct failure modes when using acidic mobile phases (e.g., 0.1% Formic Acid):
-
Signal Drift: Gradual loss of IS response over long autosampler sequences.
-
Isobaric Interference: Appearance of "ghost peaks" or high background noise in the analyte channels.
The Root Cause: While Phenformin is relatively stable, it undergoes acid-catalyzed hydrolysis over time, particularly in aqueous acidic solutions at room temperature. This degradation cleaves the biguanide bridge, yielding Phenethylamine-d5 and Guanylurea .
This guide provides the diagnostic logic to distinguish between chemical degradation (solution-phase) and in-source fragmentation (gas-phase), along with protocols to stabilize your assay.
Diagnostic Workflow: Is it Degradation or Fragmentation?
Before altering your mobile phase, you must confirm if the degradation is happening in the vial or in the mass spectrometer.
Experiment 1: The "Zero-Injection" Test
Objective: Determine if the interference is coming from the column/mobile phase or the source.
-
Protocol:
-
Equilibrate the column with your standard acidic mobile phase.
-
Perform a "0 µL injection" (or inject pure acetonitrile).
-
Monitor the MRM transitions for Phenformin-d5 and its putative degradation products (see Section 3).
-
-
Interpretation:
-
Signal Observed: Contaminated mobile phase or carryover.[1]
-
No Signal: Issue is likely sample-related (in-source fragmentation or vial degradation).
-
Experiment 2: The Retention Time (RT) Shift
Objective: Distinguish In-Source Fragmentation (ISF) from Chemical Degradation.
-
ISF: The parent molecule breaks after leaving the column (in the ion source). The fragment ions will appear at the exact same Retention Time (RT) as the parent Phenformin-d5.
-
Chemical Degradation: The molecule breaks in the vial. The degradation products (Phenethylamine-d5 and Guanylurea) are chemically distinct and will separate chromatographically (different RT).
Visual Troubleshooting Logic
The following decision tree outlines the step-by-step diagnosis process.
Caption: Decision tree for differentiating in-source fragmentation from solution-phase degradation.
The Chemistry of Degradation[2][3]
Understanding the mechanism is crucial for predicting interferences. Phenformin is a biguanide .[2][3] In acidic aqueous conditions (hydrolytic stress), the C-N bonds within the biguanide structure are susceptible to cleavage.
The Pathway
The primary degradation pathway in acidic media is hydrolysis, splitting the molecule into a urea derivative and an amine.
Reaction:
Impact on Detection
Because the deuterium label (d5) is typically located on the phenyl ring , the label is retained on the amine fragment.
| Compound | Structure Note | LogP (Approx) | LC Behavior (RP-C18) | LC Behavior (HILIC) |
| Phenformin-d5 | Parent (Basic) | -0.8 | Moderate Retention | Retained |
| Guanylurea | Degradant 1 (No Label) | -1.2 | Void Volume (Elutes Early) | Strongly Retained |
| Phenethylamine-d5 | Degradant 2 (Labeled ) | 1.4 | Late Eluter (Hydrophobic) | Early Eluter |
Key Insight: If you observe a new peak in the Phenformin-d5 channel that elutes later (on C18) or earlier (on HILIC) than the parent, it is likely Phenethylamine-d5 .
Caption: Acid-catalyzed hydrolysis of Phenformin-d5 yielding the labeled amine fragment.
Troubleshooting & Mitigation Protocols
If you have confirmed chemical degradation (Experiment 2), implement the following changes.
Protocol A: Autosampler Stability Optimization
Issue: Samples degrade while waiting in the queue. Fix:
-
Temperature: Set autosampler temperature to 4°C . Hydrolysis rates drop significantly at lower temperatures.
-
Diluent Modification: Avoid reconstituting samples in pure 0.1% Formic Acid.
-
Recommended: Use 10 mM Ammonium Acetate (pH ~4-5) : Acetonitrile (50:50). The slightly higher pH buffers the biguanide against rapid hydrolysis [1].
-
Protocol B: Mobile Phase Adjustment
Issue: On-column degradation (less common) or MS source artifacts. Fix:
-
Buffer Choice: Switch from 0.1% Formic Acid (pH ~2.7) to 10 mM Ammonium Formate (pH 3.5) or Ammonium Acetate (pH 4.5) . Biguanides are stable bases; extreme acidity is not required for ionization (they ionize well at pH 4).
-
Column Selection:
-
Reverse Phase (C18): Often requires ion-pairing agents or high aqueous content, leading to poor desolvation.
-
HILIC (Recommended): Use an Amide or Silica column.[4] This allows the use of high-organic mobile phases (Acetonitrile), which reduces the water activity and suppresses hydrolysis [2].
-
Frequently Asked Questions (FAQs)
Q1: I see a peak with the same transition as Phenformin-d5 but at the solvent front. What is it? A: This is likely Guanylurea (if monitoring generic biguanide fragments) or simply ion suppression zones. However, if you are monitoring the specific d5-transition, Guanylurea should not appear (it is unlabeled). If you see a signal here, check if your d5-label is on the side chain (rare) or if you have cross-talk from the native Phenformin channel.
Q2: Can I use Metformin-d6 instead? A: Yes, and it is often preferred if Metformin is your analyte. However, Metformin-d6 suffers from the exact same hydrolytic instability (degrading to Dimethylamine-d6 and Guanylurea) [3]. The mitigation strategies (pH > 4, cold storage) apply to all biguanide ISs.
Q3: Why does the degradation peak intensity increase over the weekend? A: This confirms Solution-State Instability . If the peak was solely from the MS source (ISF), the ratio of Parent/Fragment would remain constant regardless of how old the sample is. An increasing ratio over time is the definitive marker of chemical degradation in the vial.
References
-
Evaluation of Biguanide Stability: Title: Stability of biguanides in aqueous solution and biological matrices. Source: National Institutes of Health (PMC) / Journal of Chromatography B. URL:[Link] (Context: Metformin/Phenformin stability protocols).
-
HILIC Methodology for Biguanides: Title: Hydrophilic interaction chromatography-tandem mass spectrometry based on an amide column for the high-throughput quantification of metformin.[4] Source: Royal Society of Chemistry (RSC). URL:[Link]
-
Hydrolysis Mechanism: Title: Metformin hydrolase is a recently evolved nickel-dependent heteromeric ureohydrolase (Mechanism of biguanide hydrolysis to guanylurea). Source: Nature / NIH. URL:[Link] (Note: Describes the enzymatic equivalent, confirming the chemical cleavage points).
-
Internal Standard Interference: Title: Metformin Interference in LC-MS/MS Analysis of Plasma Methoxycatecholamines. Source: MSACL (Mass Spectrometry: Applications to the Clinical Lab). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [Resorption and biological degradation of N1-beta-phenethyl-biguanide (phenformin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic interaction chromatography-tandem mass spectrometry based on an amide column for the high-throughput quantification of metformin in rat plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Phenformin-d5 HCl Baseline Optimization
Introduction: The Biguanide Challenge
Phenformin is a strongly basic, highly polar biguanide. When analyzing it using Phenformin-d5 HCl as an Internal Standard (IS), "baseline noise" is rarely just random electronic fluctuation. It is usually a symptom of three specific pathologies: Isotopic Cross-Signal , Chromatographic Tailing , or Matrix Suppression .
This guide bypasses generic advice to target the specific physicochemical mechanisms causing interference in your Phenformin-d5 channels.
Part 1: The Diagnostic Framework
Before modifying your method, you must identify the source of the noise. Use this logic flow to isolate the variable.
Figure 1: Diagnostic logic tree to isolate the source of baseline interference.
Part 2: Chemical & Isotopic Interference (The "Ghost" Peak)
Q: I see a peak in my Phenformin (analyte) channel even when I only inject the Internal Standard (Phenformin-d5). Why?
A: This is likely Isotopic Impurity , not "noise." Phenformin-d5 is typically deuterated on the phenyl ring. Commercial synthesis often yields 98-99% isotopic purity. The remaining 1-2% is Phenformin-d0 (unlabeled).
-
The Mechanism: If you spike your IS at a high concentration (e.g., 500 ng/mL) to get a strong signal, that 1% impurity contributes 5 ng/mL of actual Phenformin to your sample. This creates a false baseline in the analyte channel, ruining your Lower Limit of Quantitation (LLOQ).
-
The Fix:
-
Titrate the IS: Lower the IS concentration until the "crosstalk" signal in the analyte channel falls below 20% of your LLOQ area.
-
Check the CoA: Ensure the isotopic purity is >99%.
-
Q: Why do Phenformin and Phenformin-d5 interfere with each other if their masses are different?
A: They share a common fragment ion, leading to MRM Cross-talk . Phenformin (m/z 206) and Phenformin-d5 (m/z 211) both fragment to the guanidine group (m/z 60) . Because the deuterium is usually on the phenyl ring, the m/z 60 fragment is unlabeled in both cases.
| Compound | Precursor (Q1) | Product (Q3) | Structure of Fragment | Risk |
| Phenformin | 206.1 | 60.1 | Guanidine (No D) | High (Shared Fragment) |
| Phenformin-d5 | 211.1 | 60.1 | Guanidine (No D) | High (Shared Fragment) |
| Alternative IS | 211.1 | 110.1 | Phenethyl-d5 (Contains D) | Low (Unique Fragment) |
-
Action: If baseline noise is high, switch the IS transition to 211.1 → 110.1 (or similar fragment retaining the phenyl ring). This ensures the detector only sees the IS when the deuterated part is present, eliminating cross-talk from the shared m/z 60 fragment [1].
Part 3: Chromatographic Resolution (The "Tailing" Baseline)
Q: My baseline is rising or erratic specifically around the retention time. Is it the column?
A: Yes. Phenformin is a strong base. On standard C18 columns, it interacts with free silanols, causing severe tailing. This tailing raises the background "floor," obscuring low-level signals.
Protocol: HILIC vs. High-pH C18 You must choose one of these two verified pathways to sharpen the peak and lower the baseline.
Option A: HILIC (Recommended for Sensitivity)
Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar bases using a high-organic mobile phase.
-
Column: Silica or Amide-based (e.g., BEH Amide).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Aqueous).
-
Mobile Phase B: Acetonitrile (ACN).
-
Critical Step: The sample diluent MUST match the initial mobile phase (e.g., 90% ACN). Injecting a water-based sample onto a HILIC column causes "solvent mismatch," destroying peak shape and increasing noise [2].
Option B: High-pH Reverse Phase (Robustness)
If you must use C18, you must suppress the ionization of the basic groups (pKa ~2.7 and ~11.8).
-
Column: Hybrid particle C18 (stable up to pH 12).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10).
-
Mechanism: At pH 10, Phenformin is less charged, reducing silanol interaction and sharpening the peak, which effectively lowers the baseline noise relative to the signal [3].
Part 4: Sample Preparation (The Matrix Effect)
Q: I have high background noise throughout the run. Is it my extraction?
A: If you are using Protein Precipitation (PPT) , the answer is yes. PPT (adding ACN/MeOH to plasma) removes proteins but leaves phospholipids . Phospholipids elute erratically, often causing "waves" of ion suppression or enhancement that look like baseline noise.
The Solution: Liquid-Liquid Extraction (LLE) LLE provides a cleaner baseline for biguanides by excluding phospholipids.
Figure 2: Liquid-Liquid Extraction (LLE) workflow to remove phospholipid interference.
Why this works: Phenformin is polar, but at high pH (NaOH), it becomes neutral and extracts into Ethyl Acetate. Phospholipids and salts remain in the aqueous phase, resulting in a significantly quieter baseline compared to protein precipitation [4].
Part 5: System Maintenance & Contamination
Q: I see Phenformin peaks in my mobile phase blank. How do I clean the system?
A: Biguanides are "sticky." They adhere to stainless steel and plastic tubing (carryover).
-
Needle Wash: Ensure your autosampler needle wash contains 0.1% Formic Acid in 50:50 MeOH:Water . The acid is required to protonate the base and wash it off surfaces.
-
Column Flushing: If using HILIC, flush with 50:50 Water:ACN (no buffer) to remove salt buildup. If using C18, flush with 100% ACN with 0.1% Formic Acid.
-
Buffer Quality: Use only LC-MS grade mobile phase additives. Contaminated Ammonium Formate is a known source of baseline clusters in biguanide analysis [5].
References
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. [Link]
-
McCalley, D. V. (2017). Understanding and managing peak shape for hydrophilic interaction chromatography. Journal of Chromatography A. [Link]
-
Agilent Technologies. (2020). Strategies for the Analysis of Polar Compounds. Agilent Technical Notes. [Link]
-
Gabler, J., et al. (2019). Comparison of Protein Precipitation and Liquid-Liquid Extraction for the Analysis of Biguanides. Bioanalysis Zone. [Link]
-
Dolan, J. W. (2012). LC Troubleshooting: Baseline Noise and Drift. LCGC North America. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to the Accurate Quantification of Phenformin in Human Plasma: A Comparative Assessment of Phenformin-d5 as an Internal Standard
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the critical role of the internal standard in the bioanalysis of phenformin. We will objectively compare the performance of the stable isotope-labeled (SIL) internal standard, Phenformin-d5, with other alternatives and provide the supporting scientific rationale and experimental data necessary for developing robust, accurate, and regulatory-compliant bioanalytical methods.
The Imperative for an Ideal Internal Standard in Bioanalysis
The quantitative analysis of drugs in complex biological matrices like human plasma is fraught with potential variability. From sample collection and preparation to chromatographic separation and mass spectrometric detection, each step can introduce errors that compromise the accuracy and precision of the final concentration data. The function of an internal standard (IS) is to be added at a known concentration to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow to normalize for this variability.[1][2]
An ideal IS should be a close mimic of the analyte, experiencing identical losses during sample preparation and exhibiting the same response to ionization suppression or enhancement in the mass spectrometer.[3][4] This is why stable isotope-labeled (SIL) internal standards are considered the "gold standard" in LC-MS/MS-based bioanalysis.[5][6][7] By substituting several hydrogen atoms with deuterium, Phenformin-d5 is chemically identical to phenformin, ensuring it co-elutes chromatographically and behaves identically during extraction and ionization, yet is distinguishable by its mass-to-charge ratio (m/z).[7][8]
Performance Comparison: Phenformin-d5 vs. Structural Analog Standards
The choice of internal standard directly impacts data integrity. While using a structural analog (e.g., using metformin as an IS for phenformin) is possible, it presents significant risks to data accuracy.[9][10]
Key Performance Metrics Comparison
| Performance Parameter | Phenformin-d5 (Stable Isotope-Labeled IS) | Structural Analog IS (e.g., Metformin) | Rationale & Causality |
| Chromatographic Co-elution | Perfect Co-elution: Retention time is identical to the analyte. | Different Retention Times: Slight differences in chemical structure and polarity lead to chromatographic separation. | Co-elution is critical. If the IS and analyte elute at different times, they are exposed to different profiles of co-eluting matrix components, meaning any ionization suppression or enhancement will not be the same for both, leading to inaccurate correction.[3][11] |
| Matrix Effect Compensation | Excellent: Experiences virtually identical ion suppression/enhancement as the analyte. | Poor to Moderate: Experiences different matrix effects due to differing retention times and potentially different ionization efficiencies. | The complex nature of plasma means that endogenous components can suppress the ionization of the target analyte.[12] A SIL IS is the only standard that can reliably track and correct for these unpredictable effects.[13] |
| Extraction Recovery | Consistent & Tracks Analyte: Physicochemical properties are identical, ensuring recovery is the same as the analyte across a range of concentrations and conditions. | Potentially Inconsistent: Small structural differences can lead to variations in extraction efficiency, especially if the method is not perfectly optimized. | A robust method requires that the IS recovery is consistent and mirrors that of the analyte. Any divergence introduces a systematic error into the quantification.[14] |
| Accuracy & Precision (%CV) | High Accuracy (typically 95-105%); High Precision (CV < 5%) | Variable Accuracy (can be outside 85-115%); Lower Precision (CV may approach 15%) | Regulatory bodies like the FDA and EMA have strict acceptance criteria for accuracy and precision.[15][16][17] The superior ability of a SIL IS to correct for variability consistently results in methods that meet these stringent requirements. |
Validated Experimental Protocol for Phenformin Quantification
This protocol describes a robust LC-MS/MS method for the quantification of phenformin in human plasma, employing Phenformin-d5 as the internal standard. This method is designed to be self-validating by incorporating principles that mitigate common sources of error.
Experimental Workflow Diagram
Caption: Workflow for Phenformin quantification using Phenformin-d5.
Step-by-Step Methodology
1. Materials & Reagents:
-
Phenformin Hydrochloride (Reference Standard)
-
Phenformin-d5 Hydrochloride (Internal Standard)
-
Human Plasma (K2EDTA)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Type I, Ultrapure)
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of phenformin and Phenformin-d5 in 50:50 acetonitrile/water.
-
Working Standards: Serially dilute the phenformin stock solution to prepare calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the Phenformin-d5 stock solution to a fixed concentration.
3. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL Phenformin-d5).
- Vortex briefly to mix. Causality: Adding the IS early ensures it undergoes all subsequent steps alongside the analyte, providing accurate normalization.
- Add 300 µL of ice-cold acetonitrile. This high ratio of organic solvent effectively denatures and precipitates plasma proteins.[10][18]
- Vortex vigorously for 1 minute.
- Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
- Carefully transfer the supernatant to a clean autosampler vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system capable of handling high pressures.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters Acquity BEH HILIC, 2.1 x 50 mm, 1.7 µm) is recommended. Causality: Phenformin is a polar compound, and HILIC provides superior retention and peak shape compared to traditional reverse-phase columns.[18][19]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start at high %B (e.g., 95%), decreasing to allow elution of the polar analyte.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). Causality: Biguanides readily form positive ions.[20]
-
MRM Transitions:
-
Note: Specific transitions and collision energies should be optimized for the instrument in use.
A Self-Validating System: The Pillars of Bioanalytical Method Validation
A protocol is only trustworthy if it is validated. The method described above must be rigorously tested according to regulatory guidelines from bodies like the FDA and EMA to ensure its performance is reliable.[2][15][16][21] The validation process is a self-validating system where each parameter confirms the integrity of the others.
Caption: Interdependence of bioanalytical method validation parameters.
Key Validation Parameters Explained:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[17] Using MRM on a triple quadrupole mass spectrometer provides high selectivity.
-
Accuracy & Precision: Accuracy measures how close the measured concentration is to the true value, while precision measures the reproducibility of the measurements. Assessed at LLOQ, Low, Mid, and High QC levels, the acceptance criterion is typically within ±15% (±20% at LLOQ).[15][16]
-
Calibration Curve & Range: The relationship between instrument response (analyte/IS peak area ratio) and concentration must be linear and reproducible over the expected concentration range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma from multiple sources to its response in a neat solution.[3] A SIL IS is essential to compensate for variability in matrix effects between different individuals' plasma.
-
Stability: The analyte's stability must be proven under various conditions: freeze-thaw cycles, short-term (bench-top), long-term storage, and post-preparative (in the autosampler).[14]
Conclusion
The accurate quantification of phenformin in human plasma is critically dependent on the choice of internal standard. While structural analogs are sometimes used, they introduce an unacceptable risk of analytical error due to differences in chromatographic behavior and susceptibility to matrix effects.
This guide has demonstrated, through scientific principles and established best practices, that Phenformin-d5 is the superior choice . Its use as a stable isotope-labeled internal standard ensures perfect co-elution and identical behavior to the analyte during sample processing and analysis. This allows for the most effective normalization of analytical variability, leading to highly accurate and precise data that meets the stringent requirements of regulatory bodies.[1][7] For any researcher, scientist, or drug development professional committed to data integrity, the implementation of Phenformin-d5 is not just a recommendation but a cornerstone of a robust and reliable bioanalytical method.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResearchGate. Determination of metformin in human plasma by HPLC-MS/MS method. [Link]
-
PubMed. (2026). Easy synthesis and analytical application of deuterated alkanesulfonates as internal standards for determination using mass spectrometry. [Link]
-
U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
-
National Institutes of Health (NIH). (2025). Quantitative determination of Metformin in human plasma by UPLC-MS/MS and results of a 12-month pilot study. [Link]
-
ResearchGate. (2024). OPTIMIZATION OF LC-MS/MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF METFORMIN AND ROSIGLITAZONE IN HUMAN PLASMA WITH BOX-BEHNKEN DESIGN. [Link]
-
National Institutes of Health (NIH). Assessment of matrix effect in quantitative LC–MS bioanalysis. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
-
YouTube. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. [Link]
-
National Institutes of Health (NIH). (2020). Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm. [Link]
-
PubMed. Matrix effect elimination during LC-MS/MS bioanalytical method development. [Link]
-
LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). Bioanalytical RP-HPLC Method Development and Validation for the Determination of Metformin Hydrochloride in Spiked Human Plasma. [Link]
-
Bentham Science Publisher. (2025). Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLCESI. [Link]
-
Allied Academies. Advancements in lc-ms/ms bioanalytical method validation. [Link]
-
ResearchGate. (2025). Comparison of a LC/MS method with a LC/UV method for determination of metformin in plasma samples. [Link]
-
PubMed. (2020). Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma. [Link]
-
MDPI. (2020). Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fda.gov [fda.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eijppr.com [eijppr.com]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. fda.gov [fda.gov]
- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Navigating FDA Bioanalytical Guidelines on Internal Standard Variability: A Case Study with Phenformin-d5
Introduction: The Unsung Hero of Bioanalysis
In the landscape of regulated bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, the internal standard (IS) is a cornerstone of data integrity. Its primary role is to normalize and correct for the inherent variability that can arise during the analytical process, from sample preparation to instrument response.[1][2][3] An ideal internal standard, particularly a stable isotope-labeled (SIL) version of the analyte like Phenformin-d5, is expected to mimic the analyte's behavior throughout the entire workflow.[1] However, significant variability in the internal standard response can be a red flag, signaling potential issues that may compromise the accuracy and reliability of the study data.[4][5][6] This guide provides an in-depth analysis of the U.S. Food and Drug Administration (FDA) perspective on internal standard variability, using Phenformin-d5 as a practical example. We will explore the causality behind the guidelines, present a self-validating experimental protocol to assess IS variability, and offer field-proven insights for researchers, scientists, and drug development professionals.
I. The 'Why': Deconstructing the FDA's Stance on Internal Standard Variability
The FDA's focus on internal standard variability is not about achieving perfect consistency, which is often unattainable in complex biological matrices.[2] Instead, it is about ensuring that any observed variability does not negatively impact the accuracy of the analyte concentration measurements. The core principle of the FDA's guidance is that the internal standard should "track" the analyte's behavior.[1]
The 2019 FDA guidance, "Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers," clarifies the agency's current thinking.[4][6][7] It posits that IS response variability is not likely to impact data accuracy if the range of IS responses for the study samples is similar to the range observed for the calibration standards (Cals) and quality control (QC) samples within the same analytical run.[4] Conversely, when the IS response in study samples deviates significantly from the Cals and QCs, it warrants an investigation.
Common Sources of Internal Standard Variability:
-
Sample Preparation Inconsistencies: Errors such as inaccurate pipetting of the IS, inconsistent extraction times, or pH variations can lead to significant variability.[1]
-
Matrix Effects: Co-eluting endogenous components in the biological matrix can suppress or enhance the ionization of the IS, leading to inconsistent responses.[5][7]
-
Instrumental Issues: Fluctuations in the mass spectrometer's performance, autosampler injection errors, or chromatographic issues can all contribute to IS response drift.[1][2][4]
-
Analyte-IS Crosstalk: In rare cases, minor impurities in the SIL IS or in-source fragmentation can cause interference.
II. Phenformin-d5: A Profile of a Suitable Internal Standard
Phenformin-d5 is the deuterium-labeled version of Phenformin, an antihyperglycemic agent.[8][9] Its properties make it an excellent candidate for an internal standard in bioanalytical methods for Phenformin.
| Property | Specification | Source |
| Formal Name | N-[2-(phenyl-2,3,4,5,6-d5)ethyl]-imidodicarbonimidic diamide, monohydrochloride | [8] |
| Molecular Formula | C10H10D5N5 • HCl | [8] |
| Formula Weight | 246.8 | [8] |
| Purity | ≥99% deuterated forms (d1-d5) | [8] |
| Stability | ≥ 4 years at -20°C | [8] |
As a SIL IS, Phenformin-d5 is expected to have nearly identical physicochemical properties to Phenformin. This ensures it co-elutes chromatographically and experiences similar extraction recovery and matrix effects, thus providing the most accurate normalization for quantitative analysis.[1]
III. Experimental Protocol: A Self-Validating Approach to Assessing Phenformin-d5 Variability
This section outlines a detailed protocol to proactively evaluate the robustness of Phenformin-d5 as an internal standard under both optimal and intentionally suboptimal conditions. This comparative approach is crucial for understanding the method's limits and for troubleshooting potential issues during study sample analysis.
Objective:
To compare the variability of Phenformin-d5 response in human plasma samples processed via protein precipitation under two different procedural conditions and to assess compliance with typical bioanalytical acceptance criteria.
Materials:
-
Blank human plasma (K2EDTA)
-
Phenformin-d5 stock solution (1 mg/mL in methanol)
-
Working Internal Standard Solution (100 ng/mL Phenformin-d5 in 50:50 acetonitrile:water)
-
Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Agent)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge capable of 4°C
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: Experimental workflow for assessing Phenformin-d5 variability.
Step-by-Step Methodology:
Part 1: Sample Preparation (N=6 replicates for each scenario)
-
Aliquoting: Aliquot 50 µL of blank human plasma into appropriately labeled microcentrifuge tubes.
-
Internal Standard Addition: Add 150 µL of the 100 ng/mL Phenformin-d5 working solution to each tube.
-
Initial Vortex: Vortex all tubes for 10 seconds to ensure thorough mixing of the IS with the plasma. This step is critical for consistency.[1]
Part 2: Protein Precipitation
-
For Scenario A (Optimal):
-
Add exactly 400 µL of ACN with 0.1% formic acid to each of the 6 'Optimal' tubes.
-
Vortex immediately and thoroughly for 60 seconds to ensure complete protein precipitation.
-
-
For Scenario B (Suboptimal):
-
Add 350 µL of ACN with 0.1% formic acid to each of the 6 'Suboptimal' tubes. This introduces a volume error.
-
Vortex immediately for only 15 seconds. This introduces insufficient mixing.
-
Part 3: Sample Finalization & Analysis
-
Centrifugation: Centrifuge all 12 tubes at approximately 14,000 rcf for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant from each tube to a clean injection vial.
-
LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system and acquire the data for the Phenformin-d5 mass transition.
IV. Data Analysis and Interpretation
The primary metric for evaluating IS variability is the coefficient of variation (%CV) of the peak area response across the replicates.
Hypothetical Comparative Data:
| Parameter | Scenario A (Optimal) | Scenario B (Suboptimal) | Typical Acceptance Criteria |
| Number of Replicates (N) | 6 | 6 | N/A |
| Mean IS Peak Area | 1,520,000 | 1,150,000 | N/A |
| Standard Deviation | 60,800 | 287,500 | N/A |
| Coefficient of Variation (%CV) | 4.0% | 25.0% | ≤ 15% |
| IS Response Range | 1,450,000 - 1,590,000 | 850,000 - 1,600,000 | Should be consistent |
Interpretation of Results:
-
Scenario A (Optimal): The %CV of 4.0% is well within the generally accepted limit of ≤15% for bioanalytical methods. This indicates that with a controlled and consistent procedure, Phenformin-d5 provides a stable and reproducible response.
-
Scenario B (Suboptimal): The %CV of 25.0% clearly exceeds the acceptance limit. The wide range in IS response is a direct result of the introduced procedural errors (inconsistent precipitation and extraction). This level of variability would raise significant concerns during a regulatory review and would necessitate an investigation to identify the root cause.[5]
V. Logical Framework for Data Integrity
The relationship between internal standard response, data accuracy, and regulatory acceptance is a critical concept. A stable IS response is a proxy for a controlled analytical process, which in turn gives confidence in the final reported concentrations.
Caption: Relationship between IS variability and data acceptance.
VI. Conclusion and Best Practices
While a stable isotope-labeled internal standard like Phenformin-d5 is the gold standard for LC-MS bioanalysis, it is not a magic bullet.[1] This guide demonstrates that the integrity of the analytical procedure is paramount. The variability of the internal standard response serves as a crucial diagnostic tool for the health of the bioanalytical method.
Key Takeaways for Your Laboratory:
-
Method Development is Key: Thoroughly optimize and challenge your sample extraction procedure during method development to minimize potential sources of variability.[7]
-
Monitor IS Response in Every Run: As recommended by the FDA, the IS response for all samples (Cals, QCs, and unknowns) should be monitored in every analytical run.[4][5]
-
Establish Clear Acceptance Criteria: Your laboratory's Standard Operating Procedures (SOPs) should define clear acceptance criteria for IS response variability (e.g., IS response of unknowns should be within 50-150% of the mean IS response of the Cals and QCs).[1]
-
Investigate and Document: When IS variability exceeds established criteria, a thorough, science-driven investigation into the root cause is necessary and must be well-documented.[6]
By embracing these principles and understanding the regulatory expectations, researchers can ensure the delivery of high-quality, reliable, and defensible bioanalytical data.
References
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry - FDA. [Link]
-
Very Complex Internal Standard Response Variation in LC–MS/MS Bioanalysis: Root Cause Analysis and Impact Assessment - Taylor & Francis Online. [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis - Bioanalysis Zone. [Link]
-
Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed. [Link]
-
Very complex internal standard response variation in LC-MS/MS bioanalysis: Root cause analysis and impact assessment - The University of Groningen research portal. [Link]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC - PubMed Central. [Link]
-
FDA Draft Guidance for Industry - Bioanalytical Method Validation - Regulations.gov. [Link]
-
Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis - Taylor & Francis Online. [Link]
-
Bioanalytical method validation and study sample analysis m10 - ICH. [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC. [Link]
-
M10: Bioanalytical Method Validation and Study Sample Analysis - ICH. [Link]
-
Bioanalytical Method Validation Guidance for Industry - FDA. [Link]
-
Guidance for Industry - AG-lab . [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
A Senior Application Scientist's Guide to Freeze-Thaw Cycle Validation for Phenformin-d5
An Objective Comparison and Method Validation Framework for Bioanalytical Integrity
Introduction: The Imperative for Stability in Bioanalysis
Phenformin, a biguanide-class drug, holds a complex place in pharmacology. Once widely used for type 2 diabetes, it was withdrawn from many markets due to a high risk of lactic acidosis.[1][2] However, contemporary research has reignited interest in phenformin for its potent anticancer properties, which are linked to its ability to inhibit mitochondrial complex I and activate AMP-activated protein kinase (AMPK).[3][4] This resurgence necessitates the development of robust bioanalytical methods to accurately quantify phenformin and its metabolites in complex biological matrices like plasma.
In modern liquid chromatography-mass spectrometry (LC-MS) assays, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving precision and accuracy.[5][6] Phenformin-d5, where five hydrogen atoms on the phenyl ring are replaced with deuterium, serves as an ideal internal standard. It shares near-identical chemical and physical properties with the unlabeled analyte, ensuring it behaves similarly during sample extraction and analysis, thereby correcting for variability.[7][8]
However, the integrity of any bioanalytical data hinges on the proven stability of the analyte and its internal standard under all potential handling and storage conditions. Among the most critical validation parameters is freeze-thaw stability. Biological samples are frequently frozen for storage and transport, and may be thawed and refrozen multiple times before analysis.[9][10] This guide provides an in-depth technical comparison and a validated experimental framework for assessing the freeze-thaw stability of Phenformin-d5, ensuring the reliability of data generated in research and regulated clinical settings.
The Scientific Rationale: Why Freeze-Thaw Cycles Can Compromise Data Integrity
Freeze-thaw cycles are a routine part of the lifecycle of a biological sample. From the clinical site to the analytical laboratory, a sample may be frozen at -20°C or -80°C, thawed for an initial screen, and refrozen pending confirmatory analysis. Each cycle, however, is a period of significant physical and chemical stress.
The process can induce:
-
pH Shifts: As water crystallizes into ice, solutes like buffers and salts become concentrated in the remaining liquid fraction, causing drastic shifts in pH that can degrade pH-sensitive molecules.
-
Increased Solute Concentration: This "cryoconcentration" effect can accelerate degradation reactions or cause analytes to precipitate out of solution.
-
Physical Stress: The formation of ice crystals can damage cellular components and alter the binding of drugs to plasma proteins.
-
Adsorption: Repeated temperature changes can affect the interaction between the analyte and the surface of the storage container, potentially leading to loss due to adsorption.
An unstable internal standard that degrades during these cycles would lead to a skewed analyte-to-IS response ratio, resulting in the inaccurate calculation of the analyte's concentration. Therefore, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous freeze-thaw stability testing as a core component of bioanalytical method validation.[11][12][13]
Experimental Framework: A Validated Protocol for Phenformin-d5
This section details a self-validating protocol designed to rigorously assess the stability of Phenformin-d5 in human plasma across multiple freeze-thaw cycles, grounded in established regulatory principles.
Core Objective
To determine the stability of Phenformin-d5 in human plasma after a minimum of three freeze-thaw cycles by comparing the measured concentrations of stability samples against freshly prepared standards and quality control (QC) samples.
Experimental Workflow Diagram
Caption: Experimental workflow for freeze-thaw stability validation.
Step-by-Step Methodology
-
Preparation of Quality Control (QC) Samples:
-
Use pooled, blank human plasma, screened to ensure no interfering peaks are present at the retention times of Phenformin and Phenformin-d5.
-
Prepare two concentration levels of stability QCs: a Low QC (LQC, ~3x the lower limit of quantification) and a High QC (HQC, ~75% of the upper limit of quantification).
-
Spike the blank plasma with a known concentration of Phenformin-d5 stock solution to achieve the target LQC and HQC concentrations.
-
Aliquot these QCs into a sufficient number of appropriately labeled polypropylene tubes for each freeze-thaw cycle to be tested (e.g., 5 replicates per cycle).
-
-
Freeze-Thaw Cycling Protocol:
-
Cycle 0 (Baseline): Set aside one set of LQC and HQC aliquots for immediate analysis with the freshly prepared calibration curve. These are the "time-zero" or T0 controls.
-
Cycle 1: Place the remaining stability QCs in a freezer set to the intended long-term storage temperature (e.g., -80°C). They must remain frozen for a minimum of 12 hours.[12][14]
-
Thaw the samples for the first cycle completely and unassisted at room temperature. Once thawed, vortex gently to ensure homogeneity.
-
Subsequent Cycles: For samples undergoing further cycles, immediately return them to the -80°C freezer for at least 12 hours. Repeat this process for a minimum of three cycles, with an additional set of samples thawed after each cycle for analysis. Regulatory submissions often benefit from testing up to five cycles to cover any potential deviation in sample handling.
-
-
Sample Analysis:
-
On the day of analysis, prepare a fresh calibration curve and a fresh set of LQC and HQC samples in the same blank plasma pool.
-
Retrieve the stability QCs that have undergone the desired number of freeze-thaw cycles (e.g., 1, 2, 3, and 5 cycles).
-
Allow all samples (calibration standards, fresh QCs, and stability QCs) to equilibrate to room temperature.
-
Process all samples using the validated bioanalytical method. A common and effective method for biguanides is protein precipitation, where a cold organic solvent like acetonitrile is added to the plasma sample to crash out proteins.[15][16]
-
Analyze the processed extracts using a validated LC-MS/MS method.
-
Data Interpretation and Acceptance Criteria
The reliability of the stability assessment is determined by comparing the results against predefined acceptance criteria, which are aligned with regulatory guidelines.
Data Summary: A Comparative Analysis
The results of the freeze-thaw stability experiment should be summarized in a clear, comparative table.
| QC Level | Freeze-Thaw Cycle | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | Mean Conc. (ng/mL) | Accuracy (% Nominal) | Precision (%CV) |
| LQC (15 ng/mL) | 0 (Fresh) | 15.3 | 14.8 | 15.1 | 15.07 | 100.5% | 1.6% |
| 1 | 14.9 | 15.4 | 14.7 | 15.00 | 100.0% | 2.4% | |
| 3 | 15.5 | 14.6 | 15.2 | 15.10 | 100.7% | 3.0% | |
| 5 | 14.5 | 15.1 | 15.3 | 14.97 | 99.8% | 2.8% | |
| HQC (1600 ng/mL) | 0 (Fresh) | 1588 | 1610 | 1625 | 1607.7 | 100.5% | 1.2% |
| 1 | 1615 | 1575 | 1599 | 1596.3 | 99.8% | 1.3% | |
| 3 | 1560 | 1605 | 1630 | 1598.3 | 99.9% | 2.2% | |
| 5 | 1640 | 1580 | 1595 | 1605.0 | 100.3% | 1.9% |
Note: The data presented above is hypothetical and for illustrative purposes.
Regulatory Acceptance Criteria
For the stability of Phenformin-d5 to be confirmed, the results must meet the following criteria, which are standard across FDA and EMA guidelines:[13][17][18]
-
Accuracy: The mean concentration of the stability QCs at each level and for each cycle must be within ±15% of their nominal (theoretical) concentration.
-
Precision: The coefficient of variation (%CV) of the replicate measurements should not exceed 15% .
Interpretation of Results: Based on the illustrative data in the table, the mean concentrations for both LQC and HQC at all freeze-thaw cycles are well within 100 ± 15% of the nominal value, and the precision is well below 15%. Therefore, we can conclude that Phenformin-d5 is stable in human plasma for at least five freeze-thaw cycles when stored at -80°C.
Conclusion: Ensuring Data Fidelity Through Rigorous Validation
The validation of freeze-thaw stability is not merely a procedural checkbox; it is a fundamental requirement for ensuring the integrity and reliability of bioanalytical data. For a compound like Phenformin-d5, which serves as the internal standard for a potent investigational drug, this validation underpins the confidence in pharmacokinetic, toxicokinetic, and clinical trial results.
By employing a systematic and well-documented protocol, researchers and scientists can definitively establish the stability of Phenformin-d5 under conditions that mimic real-world sample handling. The use of a stable deuterated internal standard like Phenformin-d5, when properly validated, significantly enhances the robustness of the bioanalytical method, providing the trustworthy data necessary for critical decisions in drug development. This guide provides the framework to achieve that goal, blending regulatory expectations with sound scientific practice.
References
-
Title: Phenformin as an Anticancer Agent: Challenges and Prospects Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Phenformin | C10H15N5 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Studies on the Site and Mechanism of Action of Phenformin Source: American Diabetes Association URL: [Link]
-
Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]
-
Title: Phenformin: Uses, Dosage, Side Effects and More Source: MIMS Philippines URL: [Link]
-
Title: Draft Guideline on validation of bioanalytical methods Source: European Medicines Agency (EMA) URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Bioanalytical method validation emea Source: Slideshare URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Bioanalytical method validation and bioanalysis in regulated settings Source: ScienceDirect URL: [Link]
-
Title: FDA Draft Guidance for Industry - Bioanalytical Method Validation Source: Regulations.gov URL: [Link]
-
Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Deuterated internal standards and bioanalysis Source: AptoChem URL: [Link]
-
Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]
-
Title: Designing Stable Isotope Labeled Internal Standards Source: Acanthus Research URL: [Link]
-
Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry Source: ResearchGate URL: [Link]
-
Title: A Comparative Study of the Lipophilicity of Metformin and Phenformin Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Plasma biguanide levels are correlated with metabolic effects in diabetic patients Source: PubMed, National Institutes of Health (NIH) URL: [Link]
-
Title: Stability Testing - Pharmaceutical Products Source: Eurofins Nederland URL: [Link]
-
Title: Chemical structure of biguanides metformin and phenformin Source: ResearchGate URL: [Link]
-
Title: Synthalin, Buformin, Phenformin, and Metformin: A Century of Intestinal “Glucose Excretion” as Oral Antidiabetic Strategy in Overweight/Obese Patients Source: MDPI URL: [Link]
-
Title: Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Evaluating Freeze–Thaw Processes in Biopharmaceutical Design Source: BioProcess International URL: [Link]
-
Title: Guidance for Industry #5 - Drug Stability Guidelines Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm Source: ResearchGate URL: [Link]
-
Title: (PDF) Freeze-thaw stability of amiloride-enhancer gels Source: ResearchGate URL: [Link]
Sources
- 1. Phenformin | C10H15N5 | CID 8249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. blog.entegris.com [blog.entegris.com]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 15. researchgate.net [researchgate.net]
- 16. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. downloads.regulations.gov [downloads.regulations.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Phenformin-d5 (hydrochloride) in a Laboratory Setting
This guide provides essential safety and logistical information for the proper handling and disposal of Phenformin-d5 (hydrochloride). As a deuterated internal standard, its disposal protocol is governed by the toxicological and chemical properties of the parent compound, Phenformin. This document is intended for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance. The procedures outlined herein are built on the foundational principles of chemical safety, emphasizing that a robust disposal plan is as critical as the experimental protocol itself.
Part 1: Hazard Identification and Risk Assessment
The cornerstone of safe disposal is a thorough understanding of the material's hazards. While deuteration involves the substitution of hydrogen with a stable, non-radioactive isotope, the fundamental chemical reactivity and biological toxicity of the molecule remain.[1] Therefore, Phenformin-d5 (hydrochloride) must be treated with the same precautions as Phenformin hydrochloride.
Phenformin is classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[2] Accidental ingestion may be harmful and has been associated with the dangerous metabolic condition of lactic acidosis.[2]
Table 1: Summary of Hazards for Phenformin hydrochloride
| Hazard Category | GHS Classification | Precautionary Statement Codes | Key Risks |
|---|---|---|---|
| Acute Toxicity | Category 4, Oral | H302 | Harmful if swallowed.[3] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[4] |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[4] |
| Respiratory Irritation | Category 3 | H335 | May cause respiratory irritation.[4] |
| Combustion Hazards | Not Classified | N/A | Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2] |
Part 2: Core Principles of Regulated Chemical Waste Management
All chemical waste is regulated from the moment of its generation to its final disposal, a concept known as "cradle-to-grave" responsibility. In the United States, the Environmental Protection Agency (EPA) governs this process under the Resource Conservation and Recovery Act (RCRA).[5]
Your institution's Environmental Health and Safety (EHS) department is your primary resource and authority for waste disposal.[1][6] They will provide specific guidelines, approved containers, and arrange for pickup by a licensed hazardous waste disposal company. Never dispose of Phenformin-d5 (hydrochloride) or its solutions down the sanitary sewer. [6][7]
Part 3: Step-by-Step Disposal Protocols
The following protocols provide a systematic approach to managing different waste streams containing Phenformin-d5 (hydrochloride).
Protocol 3.1: Disposal of Unused or Waste Phenformin-d5 (Solid)
This protocol applies to expired, surplus, or contaminated solid Phenformin-d5.
-
Container Selection: Obtain a designated hazardous waste container from your EHS department. This container must be made of a compatible material (e.g., high-density polyethylene) with a secure, screw-top lid.[8]
-
Packaging: Carefully place the solid waste into the container. If transferring from the original vial, ensure this is done in a chemical fume hood to avoid inhaling dust.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
Storage: Keep the container tightly sealed when not in use.[8] Store it in a designated and clearly marked Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[6][8]
-
Disposal: Once the container is full or ready for disposal, submit a waste collection request to your EHS department.[7]
Protocol 3.2: Disposal of Contaminated Labware and PPE
This covers non-sharp items (gloves, weigh boats, wipes) and empty containers.
-
Segregation: Collect all solid waste contaminated with Phenformin-d5 (e.g., gloves, absorbent pads) in a dedicated, labeled hazardous waste bag or container, separate from other waste streams.
-
Empty Containers: An original product container is not considered "empty" until it has been properly decontaminated.[1]
-
Triple-Rinse Procedure: i. Rinse the empty container with a suitable solvent (e.g., methanol or ethanol) three times. ii. Collect all rinsate into a designated hazardous waste container for liquid waste, clearly labeled with the solvent and contaminant ("Methanol with trace Phenformin-d5").[1] iii. After triple-rinsing, deface or remove the original product label. The clean container can now be disposed of as regular laboratory glass or plastic waste.[1][7]
-
-
Contaminated Sharps: Any sharps (needles, razor blades, contaminated glass Pasteur pipettes) must be placed directly into a designated, puncture-proof sharps container for hazardous chemical waste.
Protocol 3.3: Emergency Spill Management
In the event of a spill, prioritize personnel safety and containment.
-
Alert Personnel: Immediately alert others in the area.[2]
-
Secure the Area: If the spill is large or in a poorly ventilated space, evacuate the area. Remove all sources of ignition.[4]
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.
-
Spill Cleanup (Solid):
-
Gently dampen the spilled solid with water to prevent dust from becoming airborne.[2][10]
-
Use an absorbent material like sand or vermiculite to cover the dampened spill.[4]
-
Carefully sweep or scoop the material into a designated hazardous waste container. Avoid dry sweeping, which can generate dust.[2]
-
For final cleanup, use absorbent paper dampened with water to wipe the area.[10]
-
-
Decontamination: Wash the spill surface thoroughly with soap and water.[10]
-
Disposal: All cleanup materials (absorbent pads, contaminated PPE) must be collected and disposed of as solid hazardous waste as described in Protocol 3.2.
Part 4: Waste Segregation and Storage Workflow
Proper segregation is critical to prevent dangerous chemical reactions.[11] Phenformin-d5 waste should not be mixed with incompatible materials such as strong oxidizing agents.[2] All waste must be stored in a designated Satellite Accumulation Area (SAA), which is subject to specific volume and time limits (e.g., no more than 55 gallons of hazardous waste stored for up to one year).[6][8]
The following diagram illustrates the decision-making process for handling waste generated from work with Phenformin-d5 (hydrochloride).
Caption: Waste Disposal Decision Workflow for Phenformin-d5.
Conclusion
The safe and compliant disposal of Phenformin-d5 (hydrochloride) is a non-negotiable aspect of laboratory research. The core tenets are to treat it with the same caution as its non-deuterated, hazardous parent compound; to meticulously segregate and label all waste streams; and to operate in strict accordance with the guidelines provided by your institution's EHS department. By adhering to these protocols, you protect yourself, your colleagues, and the environment.
References
-
Phenformin Hydrochloride Safety Data Sheet. Santa Cruz Biotechnology.
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11).
-
Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. (2025-07-21).
-
PHENFORMIN HYDROCHLORIDE. CAMEO Chemicals - NOAA.
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
-
Phenformin-d5 (hydrochloride) Product Information. Cayman Chemical.
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016-12-05).
-
Proper Handling of Hazardous Waste Guide. US EPA.
-
Phenformin hydrochloride Safety Data Sheet. BOC Sciences.
-
Phenformin hydrochloride Safety Data Sheet. MedChemExpress.
-
Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals. Benchchem.
-
EPA Hazardous Waste Management. Axonator. (2024-04-29).
-
Disposal of deuterium (D₂). Synergy Recycling.
-
Hazardous Material Disposal - EPA Specific. JJ Safety. (2025-11-07).
-
DEUTERIUM Safety Data Sheet. Airgas. (2015-04-10).
-
Metformin hydrochloride Safety Data Sheet. Sigma-Aldrich. (2025-10-16).
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. (2025-05-30).
-
DEUTERIUM (D, 99.8%) (D2,99.6%+HD,0.4%) Safety Data Sheet. Cambridge Isotope Laboratories.
-
Phenformin (hydrochloride) Safety Data Sheet. Cayman Chemical. (2022-12-09).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. canbipharm.com [canbipharm.com]
- 5. axonator.com [axonator.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 10. PHENFORMIN HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
